1-Methyl-3-t-butylpyrazole

概要

説明

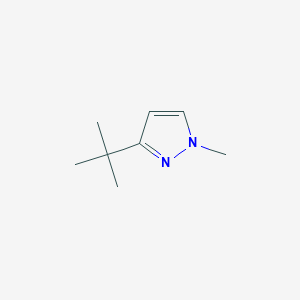

1-Methyl-3-t-butylpyrazole is an organic compound with the molecular formula C8H14N2 It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms This compound is notable for its unique structural features, which include a methyl group at the first position and a tert-butyl group at the third position of the pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-3-t-butylpyrazole can be synthesized through several methods. One common approach involves the reaction of 3-t-butyl-1H-pyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. Another method involves the alkylation of 3-t-butylpyrazole with methyl bromide under similar conditions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic reaction principles but is optimized for large-scale production. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

化学反応の分析

Oxidation Reactions

1-Methyl-3-tert-butylpyrazole undergoes oxidation at the pyrazole ring or substituents under controlled conditions:

Mechanistic Insight :

-

Oxidation typically targets the nitrogen atoms or adjacent carbon centers.

-

Steric effects from the tert-butyl group reduce reactivity at C3, favoring modifications at C4 or C5 positions .

Substitution Reactions

Electrophilic substitution occurs predominantly at the C4 and C5 positions due to electronic and steric effects:

Halogenation

Sulfonation and Alkylation

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| SO₃H (fuming H₂SO₄) | 4-Sulfo-pyrazole | 65% | Requires high temperatures | |

| CH₃I (K₂CO₃, DMF) | 4-Methyl derivative | 78% | Limited by steric bulk |

Reduction Reactions

Reduction of the pyrazole ring is uncommon due to aromatic stability, but substituent modifications are feasible:

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| H₂ (Pd/C, ethanol) | Partially saturated pyrazoline | 40% | Low yield due to ring stability |

Cross-Coupling Reactions

Functionalization via palladium-catalyzed cross-coupling enables access to advanced intermediates:

Coordination Chemistry

The pyrazole nitrogen acts as a ligand in metal complexes:

| Metal Salt/Conditions | Complex Type | Application | Source |

|---|---|---|---|

| Cu(NO₃)₂ (methanol) | Mononuclear Cu(II) complex | Catalytic oxidation studies | |

| FeCl₃ (THF) | Fe(III)-pyrazole adduct | Magnetic materials research |

Thermal and Photochemical Reactivity

-

Thermal Stability : Decomposes above 250°C, releasing tert-butyl fragments .

-

Photolysis : UV irradiation induces C–N bond cleavage, forming radical intermediates .

Key Findings and Trends

-

Steric Effects : The tert-butyl group significantly impedes reactions at C3, directing modifications to C4/C5.

-

Electronic Effects : Electron-donating methyl and tert-butyl groups enhance electrophilic substitution at C4.

-

Synthetic Utility : Cross-coupling reactions enable diverse functionalization for pharmaceutical and materials science applications .

For experimental procedures and spectral data, consult primary literature on analogous pyrazole systems .

科学的研究の応用

Applications in Chemistry

- Building Block for Synthesis : MTBP serves as an important intermediate for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the creation of diverse derivatives that are useful in both academic and industrial settings.

- Regioselective Transformations : Recent studies have demonstrated the utility of MTBP in regioselective transformations, particularly in the synthesis of substituted pyrazoles and pyridazinones from 1,2,4-triketones . This highlights its role in facilitating complex organic reactions.

Biological Applications

- Enzyme Inhibition Studies : MTBP is utilized in biological research to study enzyme inhibition and receptor binding. Its interactions with biological macromolecules enable researchers to explore mechanisms of action relevant to drug design.

- Pharmaceutical Development : Research has indicated potential applications for MTBP as a pharmaceutical agent, particularly in developing anti-inflammatory and analgesic drugs. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for further pharmacological studies .

Industrial Applications

- Agrochemicals and Dyes : MTBP is employed in producing agrochemicals and dyes due to its chemical reactivity and stability. This application underscores its importance in industrial chemistry, where it contributes to the development of functional materials.

Data Table: Summary of Applications

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory properties of MTBP against specific targets relevant to inflammatory pathways. The results indicated that MTBP effectively inhibited enzyme activity, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Substituted Pyrazoles

Research demonstrated the regioselective synthesis of substituted pyrazoles using MTBP as a precursor. The study highlighted the efficiency of MTBP in facilitating complex organic transformations, yielding high selectivity and purity .

作用機序

The mechanism of action of 1-Methyl-3-t-butylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

類似化合物との比較

3-t-Butyl-1H-pyrazole: Lacks the methyl group at the first position, resulting in different chemical properties and reactivity.

1-Methyl-3-phenylpyrazole: Contains a phenyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.

1-Methyl-3-isopropylpyrazole: Features an isopropyl group, which affects its chemical behavior compared to the tert-butyl group.

Uniqueness: 1-Methyl-3-t-butylpyrazole is unique due to the presence of both a methyl group and a tert-butyl group, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and a valuable tool in various research applications.

生物活性

1-Methyl-3-t-butylpyrazole (MTBP) is an organic compound belonging to the pyrazole family, characterized by its unique structure and diverse biological activities. This article presents a detailed overview of the biological activity of MTBP, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₄N₂

- Molecular Weight : 142.21 g/mol

- IUPAC Name : 1-Methyl-3-tert-butylpyrazole

The presence of both a methyl group and a tert-butyl group in its structure endows MTBP with distinct steric and electronic properties, making it a versatile compound for various applications in scientific research.

MTBP's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding or catalysis. In receptor binding studies, MTBP has been shown to act as both an agonist and antagonist, modulating receptor activity and downstream signaling pathways.

1. Anti-inflammatory Properties

MTBP has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. For instance, MTBP has shown efficacy in reducing inflammation in various animal models, suggesting its potential utility in treating inflammatory diseases .

2. Antimicrobial Activity

Research indicates that MTBP exhibits antimicrobial properties against a range of pathogens. In vitro studies have reported that MTBP can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum antimicrobial activity positions MTBP as a candidate for further development in infectious disease therapeutics .

3. Anticancer Effects

MTBP has also been studied for its anticancer potential. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest, although further research is needed to fully elucidate these pathways .

Case Study 1: Anti-inflammatory Effects

A study published in 2020 explored the anti-inflammatory effects of MTBP in a murine model of acute inflammation. The results showed that treatment with MTBP significantly reduced edema and levels of inflammatory markers compared to the control group. These findings suggest that MTBP could be developed into a therapeutic agent for conditions characterized by excessive inflammation .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, MTBP was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating effective antibacterial properties. This study highlights the potential for MTBP to be used in developing new antimicrobial agents .

Research Findings Summary

特性

IUPAC Name |

3-tert-butyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(2,3)7-5-6-10(4)9-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFMELWSMBFNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161787 | |

| Record name | 1-Methyl-3-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141665-16-9 | |

| Record name | 1-Methyl-3-t-butylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141665169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。